Brucine sulfate

Übersicht

Beschreibung

Brucin-Sulfat: ist eine Alkaloidverbindung, die eng mit Strychnin verwandt ist und hauptsächlich in den Samen des Strychnos nux-vomica-Baums vorkommt . Es ist bekannt für seinen bitteren Geschmack und seine hohe Toxizität. Brucin-Sulfat wurde aufgrund seiner einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Brucin-Sulfat kann durch die Reaktion von Brucin mit Schwefelsäure synthetisiert werden. Der Prozess beinhaltet das Lösen von Brucin in heißem destilliertem Wasser, gefolgt von der Zugabe von konzentrierter Schwefelsäure. Das Gemisch wird dann abgekühlt und kristallisiert, um Brucin-Sulfat zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Brucin-Sulfat durch Extraktion von Brucin aus den Samen von Strychnos nux-vomica hergestellt, gefolgt von seiner Umwandlung in Brucin-Sulfat unter Verwendung von Schwefelsäure. Der Extraktionsprozess beinhaltet typischerweise eine Rückflussextraktion und Kristallisation, um eine hohe Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Brucin-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es mit Nitrationen in einer konzentrierten Schwefelsäurelösung bei hohen Temperaturen reagiert, um einen Farbstoffkomplex zu bilden .

Häufige Reagenzien und Bedingungen:

Oxidation: Brucin-Sulfat kann mit Chromsäure oxidiert werden.

Reduktion: Es kann mit Wasserstoff in Gegenwart eines Palladiumkatalysators reduziert werden.

Substitution: Brucin-Sulfat reagiert mit Sulfaminsäure in Gegenwart von Salzsäure.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Brucin, wie z. B. Dimethoxystrychnin und andere substituierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Brucin-Sulfat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wurde auf seine Antitumor-, entzündungshemmenden und analgetischen Eigenschaften untersucht.

Industrie: Brucin-Sulfat wird bei der kolorimetrischen Bestimmung von Nitrationen in Wasserproben verwendet.

Wirkmechanismus

Brucin-Sulfat wirkt als Antagonist an Glycinrezeptoren, ähnlich wie Strychnin. Es lähmt inhibitorische Neuronen, indem es Glycin daran hindert, an seine Rezeptoren zu binden, was zu Muskelkrämpfen und Krampfanfällen führt . Dieser Mechanismus ist für seine toxischen Wirkungen auf das zentrale Nervensystem verantwortlich.

Wirkmechanismus

Brucine sulfate acts as an antagonist at glycine receptors, similar to strychnine. It paralyzes inhibitory neurons by preventing glycine from binding to its receptors, leading to muscle spasms and convulsions . This mechanism is responsible for its toxic effects on the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Dimethoxystrychnin: Ein weiteres Derivat von Brucin, bekannt für seine ähnlichen chemischen Eigenschaften.

Einzigartigkeit: Brucin-Sulfat ist einzigartig aufgrund seiner spezifischen Wechselwirkungen mit Glycinrezeptoren und seiner Anwendungen in der chiralen Trennung und kolorimetrischen Analyse. Seine relativ geringere Toxizität im Vergleich zu Strychnin macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Studien .

Eigenschaften

CAS-Nummer |

4845-99-2 |

|---|---|

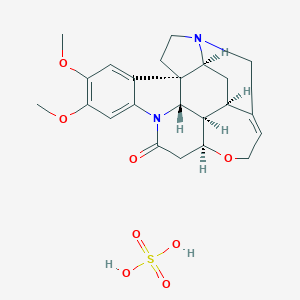

Molekularformel |

C23H28N2O8S |

Molekulargewicht |

492.5 g/mol |

IUPAC-Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |

InChI |

InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |

InChI-Schlüssel |

JBQBSCWFZJGIQL-SUJBTXFYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

Isomerische SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

Key on ui other cas no. |

4845-99-2 |

Physikalische Beschreibung |

Off-white powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of brucine sulfate?

A1: this compound heptahydrate (BS) is a salt form of brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is C23H26N2O4.H2SO4.7H2O. While specific spectroscopic data isn't provided in the research, it's worth noting that brucine itself is commonly characterized using techniques like NMR and IR spectroscopy. []

Q2: What are the known toxicological concerns associated with this compound?

A2: Brucine, and consequently this compound, is known for its toxicity. Studies have shown that brucine can cause central nervous system depression followed by convulsions and seizures. Respiratory arrest has been identified as the cause of death in animal models. The acute oral LD50 for brucine base in mice was found to be 150 mg/kg. []

Q3: Has this compound demonstrated any potential in combating bacterial resistance?

A3: Research suggests that this compound exhibits promising bacteriostatic properties, particularly against drug-resistant bacterial strains like E. coli and S. aureus. Notably, it demonstrates superior efficacy against drug-resistant strains compared to standard strains, achieving sterilization through the disruption of bacterial cell walls. []

Q4: Are there any specific applications where this compound's bacteriostatic properties are being explored?

A5: Yes, ongoing research is investigating the use of this compound in 3D printed bone scaffold systems to address bacterial infections, a prevalent complication in bone defect surgery. The development of a 3D BS-PLLA/PGA bone scaffold system using selective laser sintering (SLS) technology demonstrates its potential for controlled drug release and enhanced antimicrobial activity. []

Q5: Has this compound been investigated for its ability to induce chirality in liquid crystal systems?

A6: Yes, this compound has been explored as a chiral additive in lyotropic liquid crystal systems. Studies have examined its impact on inducing cholesteric phases in mixtures containing potassium laurate, 1-decanol, and D2O. Varying the concentration of this compound influenced the formation of different cholesteric phases, including a biaxial cholesteric phase. []

Q6: What is a Pfeiffer effect, and how does it relate to this compound?

A7: The Pfeiffer effect refers to the change in optical rotation observed when a chiral compound, like this compound, is added to a solution containing a racemic mixture. Research has revealed that the tetrabutylammonium salt of enneamolybdomanganate(IV) exhibits a Pfeiffer effect in organic media containing l-brucine sulfate. This effect is attributed to the chiral environment created by this compound, influencing the equilibrium between the enantiomers of enneamolybdomanganate(IV). []

Q7: Can this compound be used for quantitative analysis, and what are the limitations?

A8: While this compound has been historically used in spectrophotometric methods for nitrate determination, it's essential to acknowledge its limitations. Factors like the concentration of sulfuric acid and temperature significantly influence the color reaction with nitrates. Moreover, the presence of nitrite can interfere with the analysis. [] Due to these limitations and the availability of more robust techniques, this compound is no longer widely used for nitrate analysis. []

Q8: What are the implications of the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of this compound?

A9: The CIR Expert Panel, responsible for evaluating the safety of cosmetic ingredients, concluded that the available data on this compound was insufficient to determine its safety in cosmetics. [] Consequently, more research is needed to establish its safety profile for cosmetic use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.